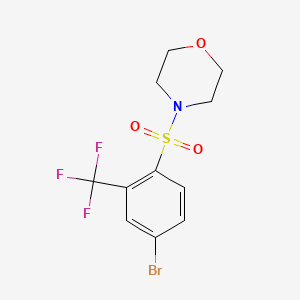

4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine

Beschreibung

4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine is a sulfonamide derivative featuring a morpholine ring linked to a substituted benzene ring via a sulfonyl group. The benzene ring is substituted with a bromine atom at the para-position (4-) and a trifluoromethyl (-CF₃) group at the ortho-position (2-). This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis.

Eigenschaften

IUPAC Name |

4-[4-bromo-2-(trifluoromethyl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO3S/c12-8-1-2-10(9(7-8)11(13,14)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDTAAKWVHBMKDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=C(C=C(C=C2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine. Factors such as pH, temperature, and the presence of other reactive molecules could impact the compound’s reactivity and stability.

Biologische Aktivität

The compound 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine is a morpholine derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a morpholine ring substituted with a 4-bromo and 2-trifluoromethyl benzenesulfonyl group, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that morpholine derivatives can possess antibacterial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antiviral Properties : Some derivatives have demonstrated potential antiviral effects, although specific data on this compound's antiviral activity is limited.

- Mechanism of Action : The mechanism often involves inhibition of protein synthesis and interference with nucleic acid metabolism.

Antimicrobial Activity

A key focus of research has been on the antimicrobial properties of this compound. The following table summarizes its activity against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 µM | Bactericidal action observed |

| Escherichia coli | 31.108 - 62.216 µg/mL | Moderate activity |

| Methicillin-resistant S. aureus (MRSA) | 62.216 - 124.432 µg/mL | Significant biofilm inhibition |

These findings suggest that the compound has a potent effect against certain bacterial strains, particularly MRSA, which is known for its resistance to conventional antibiotics.

The proposed mechanisms through which this compound exerts its antimicrobial effects include:

- Inhibition of Protein Synthesis : Similar to other morpholine derivatives, it may inhibit ribosomal function.

- Disruption of Cell Wall Synthesis : The sulfonyl group may interfere with peptidoglycan synthesis, leading to cell lysis.

- Biofilm Disruption : The compound has shown efficacy in disrupting biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections.

Case Studies

Several studies have investigated the biological activity of morpholine derivatives similar to this compound. For instance:

- A study published in MDPI highlighted that compounds with similar structures exhibited significant anti-MRSA activity with MIC values as low as 0.381 µM compared to standard antibiotics like ciprofloxacin .

- Another research indicated that certain morpholine derivatives could effectively inhibit biofilm formation in clinical isolates of Staphylococcus aureus, showcasing their potential in treating persistent infections .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study focused on TASIN analogs, which include similar sulfonamide structures, reported their effectiveness against colon cancer cell lines with specific mutations in the APC gene. These compounds were shown to selectively inhibit the growth of cancer cells while sparing normal cells, indicating their potential as targeted therapies for colorectal cancer .

Case Study: Structure-Activity Relationship (SAR)

The SAR analysis of related compounds revealed that modifications in the arylsulfonamide moiety significantly influenced their potency. For example, the introduction of electron-withdrawing groups at specific positions on the aromatic ring enhanced the compounds' activity against colon cancer cell lines. Notably, certain analogs displayed IC50 values below 5 nM, demonstrating their high efficacy .

Pharmacological Properties

The pharmacokinetic properties of these compounds are crucial for their therapeutic success. A study highlighted that several TASIN analogs exhibited good metabolic stability when tested with murine microsomal fractions. This stability is essential for maintaining effective drug levels in vivo and minimizing rapid metabolism that could lead to reduced efficacy .

Table 1: Potency and Stability Data of TASIN Analogs

| Compound ID | IC50 (nM) | Half-Life (min) | Remarks |

|---|---|---|---|

| 47 | 0.03 | >240 | Highly potent and stable |

| 49 | 0.6 | 43 | Good potency with acceptable stability |

| 22 | 4.8 | >240 | Excellent stability |

Novel Drug Development

The unique structural features of this compound make it a candidate for further development as a novel drug. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more suitable for oral administration .

Applications in Drug Design

Research has indicated that incorporating trifluoromethyl groups into drug candidates can significantly improve their pharmacological profiles. This has been observed across various FDA-approved drugs over the past two decades, where trifluoromethyl-containing compounds have shown improved efficacy and safety profiles .

Future Directions and Research Opportunities

Further research is required to explore the full potential of this compound in clinical settings. Investigations into its mechanisms of action, potential side effects, and interactions with other drugs will be crucial for developing effective therapeutic strategies.

Potential Research Areas:

- Mechanistic Studies: Understanding how this compound interacts at the molecular level with target proteins involved in cancer progression.

- Combination Therapies: Exploring its efficacy in combination with existing chemotherapeutics to enhance treatment outcomes.

- Formulation Development: Investigating optimal delivery methods to improve bioavailability and patient compliance.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Vorbereitungsmethoden

Preparation of 4-Bromo-2-nitro-1-(trifluoromethyl)benzene as a Precursor

- A reliable industrially suitable method to prepare 4-bromo-2-nitrobenzotrifluoride (4-bromo-2-nitro-1-(trifluoromethyl)benzene) starts from commercially available m-chlorobenzotrifluoride.

The synthesis involves four main steps:

- Nitration : m-Chlorobenzotrifluoride is nitrated to yield 5-chloro-2-nitrobenzotrifluoride.

- Amination : The chloro group is substituted by an amino group via ammoniation to form 2-nitro-5-aminobenzotrifluoride.

- Bromination : The amino group is brominated under controlled temperature (-15 to 100°C) in solvents such as acetic acid or dichloromethane to give 2-bromo-4-nitro-5-(trifluoromethyl)aniline.

- Deamination : The amino group is removed by reaction with nitrite in polar aprotic solvents, avoiding diazotization methods that require low temperatures and generate acidic waste.

This process yields 4-bromo-2-nitrobenzotrifluoride with high purity (≥99%) and is optimized for industrial scale due to low cost, safety, and environmental benefits.

| Step | Reaction Type | Starting Material | Product | Conditions/Notes |

|---|---|---|---|---|

| 1 | Nitration | m-Chlorobenzotrifluoride | 5-Chloro-2-nitrobenzotrifluoride | Standard nitration conditions |

| 2 | Amination | 5-Chloro-2-nitrobenzotrifluoride | 2-Nitro-5-aminobenzotrifluoride | Catalysts: copper powder, cuprous oxide, etc. |

| 3 | Bromination | 2-Nitro-5-aminobenzotrifluoride | 2-Bromo-4-nitro-5-(trifluoromethyl)aniline | Solvent: acetic acid, DCM; Temp: -15 to 100°C |

| 4 | Deamination | Amino intermediate | 4-Bromo-2-nitrobenzotrifluoride | Reaction with nitrite in polar aprotic solvent |

Conversion to Sulfonyl Chloride

- The 4-bromo-2-trifluoromethylbenzene sulfonyl chloride is typically prepared by sulfonation of the corresponding bromo-trifluoromethylbenzene derivative followed by chlorination.

- Sulfonyl chlorides are usually synthesized by chlorosulfonation using chlorosulfonic acid or sulfuryl chloride.

- The reaction conditions must be controlled to avoid over-chlorination or decomposition.

- Purification steps such as washing, filtration, and drying are standard to obtain high purity sulfonyl chloride.

Sulfonylation of Morpholine

- The final step involves the reaction of morpholine with the prepared 4-bromo-2-trifluoromethylbenzene sulfonyl chloride.

- This sulfonylation is typically carried out at room temperature using a suitable base (e.g., triethylamine) to neutralize the released HCl.

- Solvents such as dichloromethane or tetrahydrofuran are commonly used.

- The reaction proceeds smoothly to give 4-(4-bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine in good yield.

- Purification is achieved by standard methods including extraction, washing, and recrystallization or chromatography.

Summary Table of Preparation Steps

| Stage | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Nitration | Electrophilic | m-Chlorobenzotrifluoride + nitrating agent | Produces nitro intermediate |

| 2. Amination | Nucleophilic substitution | Ammonia, copper catalyst | Converts chloro to amino group |

| 3. Bromination | Electrophilic | Bromine, solvent (acetic acid/DCM), controlled temp | Introduces bromine at specific position |

| 4. Deamination | Nitrosation/deamination | Nitrite in polar aprotic solvent | Removes amino group without diazotization |

| 5. Sulfonation & chlorination | Chlorosulfonation | Chlorosulfonic acid or sulfuryl chloride | Forms sulfonyl chloride intermediate |

| 6. Sulfonylation of morpholine | Nucleophilic acyl substitution | Morpholine + sulfonyl chloride + base, solvent | Final coupling step yielding target compound |

Research Findings and Industrial Relevance

The described synthetic route starting from m-chlorobenzotrifluoride is advantageous due to:

- Readily available and inexpensive starting materials.

- Avoidance of hazardous reagents and conditions (e.g., no low-temperature diazotization).

- High product purity (≥99%) suitable for pharmaceutical and material science applications.

- Environmentally friendlier process with reduced waste and energy consumption.

- Scalability for industrial production.

Sulfonylation of morpholine with aryl sulfonyl chlorides is a well-established reaction in medicinal chemistry, providing access to diverse sulfonamide derivatives with biological activity.

Additional Notes

- Although direct literature specifically detailing the sulfonylation of morpholine with 4-bromo-2-trifluoromethylbenzene sulfonyl chloride is limited, the general methodology is standard in organic synthesis.

- The brominated trifluoromethyl-substituted aromatic sulfonyl chlorides are versatile intermediates for further functionalization.

- Careful control of reaction conditions, particularly temperature and solvent choice, is critical to optimize yields and purity.

This detailed overview integrates industrial patent methodologies and medicinal chemistry practices to provide a comprehensive guide to the preparation of this compound. The multi-step synthesis starting from m-chlorobenzotrifluoride through nitration, amination, bromination, deamination, sulfonation, and final sulfonylation with morpholine represents the authoritative and practical approach for this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Bromo-2-trifluoromethyl-benzenesulfonyl)-morpholine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves sulfonylation of morpholine derivatives using 4-bromo-2-trifluoromethylbenzenesulfonyl chloride under anhydrous conditions. Key steps include:

- Nucleophilic substitution : Reacting morpholine with the sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Validation : Purity is confirmed via HPLC and H/C NMR, with mass spectrometry (ESI-MS) for molecular weight verification.

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Steps include:

- Crystallization : Slow evaporation of a saturated solution in acetone or DMSO.

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.

- Refinement : SHELXL (for small-molecule refinement) to resolve bond lengths, angles, and torsional parameters .

- Visualization : ORTEP-3 for generating thermal ellipsoid plots to assess disorder or dynamic effects .

Advanced Research Questions

Q. How does high-pressure Raman spectroscopy reveal phase transitions in the crystalline form of this compound?

- Methodological Answer : High-pressure studies (0–3.5 GPa) using diamond anvil cells show:

- Phase transitions : Observed via splitting/merging of Raman bands (e.g., C-H stretching modes at 2980–3145 cm) and discontinuities in plots at ~0.7, 1.7, and 2.5 GPa. These correlate with conformational changes or van der Waals interaction modulations .

- Validation : Complementary techniques like dielectric spectroscopy or synchrotron XRD are recommended to confirm transitions .

Q. What methodologies resolve contradictions in biological activity data across different studies (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies include:

- Orthogonal assays : Use SPR (surface plasmon resonance) for binding affinity and fluorogenic substrates for enzymatic activity.

- Control experiments : Test intermediates (e.g., unreacted sulfonyl chloride) to rule out false positives.

- Computational modeling : Molecular docking (AutoDock Vina) to predict binding poses and identify steric clashes caused by the trifluoromethyl group .

Q. How does the bromine atom’s position on the phenyl ring influence electronic properties compared to chloro/fluoro analogues?

- Methodological Answer : Comparative studies using DFT calculations (B3LYP/6-311+G(d,p)) show:

- Electron-withdrawing effects : Bromine at the 4-position increases the sulfonyl group’s electrophilicity, enhancing reactivity in SNAr (nucleophilic aromatic substitution) reactions.

- Steric effects : The larger atomic radius of Br vs. F/Cl may hinder access to hydrophobic binding pockets in enzyme targets, impacting biological activity .

Q. What advanced techniques characterize intermolecular interactions in the solid state (e.g., C–H···O bonds)?

- Methodological Answer :

- Hirshfeld surface analysis : Quantifies interaction types (e.g., 15–20% contribution from C–H···O bonds in related sulfonyl morpholines) .

- Temperature-dependent XRD : Resolves thermal motion and hydrogen bond dynamics.

- Theoretical modeling : Periodic DFT (VASP) to map electrostatic potential surfaces and predict packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.